Methyl7-chloro-3-formylquinoline-8-carboxylate

Description

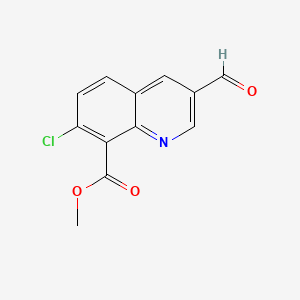

Methyl 7-chloro-3-formylquinoline-8-carboxylate is a quinoline derivative characterized by a chlorine atom at position 7, a formyl group (-CHO) at position 3, and a methyl ester (-COOCH₃) at position 7. Quinoline derivatives are widely studied for their antimicrobial, anticancer, and fluorescence properties, with substituent positions and functional groups critically influencing their bioactivity and physicochemical behavior .

Properties

Molecular Formula |

C12H8ClNO3 |

|---|---|

Molecular Weight |

249.65 g/mol |

IUPAC Name |

methyl 7-chloro-3-formylquinoline-8-carboxylate |

InChI |

InChI=1S/C12H8ClNO3/c1-17-12(16)10-9(13)3-2-8-4-7(6-15)5-14-11(8)10/h2-6H,1H3 |

InChI Key |

QTWWGNIIEBOVLB-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=C(C=CC2=CC(=CN=C21)C=O)Cl |

Origin of Product |

United States |

Preparation Methods

Starting Material Preparation

The synthesis usually begins with a suitably substituted 2-aminobenzaldehyde or 2-amino-4-chlorobenzaldehyde derivative, which bears the chlorine at the 7-position (corresponding to position 4 on the aniline ring before cyclization) and a carboxylate ester group at the 8-position.

Friedländer Condensation Approach

- Reagents: 2-amino-4-chlorobenzaldehyde derivative and methyl 4-oxobutanoate or equivalent β-ketoester.

- Conditions: Acidic or basic catalysis, often under reflux in solvents like ethanol or acetic acid.

- Outcome: Formation of the quinoline ring with the aldehyde function retained at position 3 and methyl ester at position 8.

This method allows the selective formation of the quinoline ring with the desired substituents in place.

Formyl Group Introduction via Vilsmeier–Haack Reaction

If the quinoline ring is constructed without the formyl group, the 3-formyl substituent can be introduced post-ring formation by:

- Reagents: Phosphorus oxychloride (POCl3) and dimethylformamide (DMF).

- Mechanism: The Vilsmeier–Haack reagent generated in situ reacts with the quinoline at the 3-position to form the aldehyde.

- Advantages: High regioselectivity for formylation at C-3.

- Example: Treatment of 7-chloroquinoline-8-carboxylate methyl ester with Vilsmeier–Haack reagents yields methyl 7-chloro-3-formylquinoline-8-carboxylate.

Direct Chlorination at Position 7

Chlorination at the 7-position can be achieved either by:

- Using a 7-chloro substituted aniline precursor in the Friedländer synthesis.

- Selective electrophilic aromatic substitution on the quinoline ring using reagents such as N-chlorosuccinimide (NCS) under controlled conditions.

Experimental Data and Optimization

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Friedländer condensation | 2-amino-4-chlorobenzaldehyde + methyl 4-oxobutanoate, reflux in EtOH | 70-85 | Acid or base catalysis improves yield |

| Vilsmeier–Haack formylation | POCl3 + DMF, 0–50°C | 75-90 | High regioselectivity for C-3 formylation |

| Chlorination (if post-synthesis) | NCS in acetonitrile, room temperature | 60-75 | Requires careful control to avoid over-chlorination |

Mechanistic Insights

- Friedländer condensation proceeds via nucleophilic attack of the amino group on the ketoester, followed by cyclization and dehydration to form the quinoline ring.

- Vilsmeier–Haack reaction involves formation of an iminium ion from DMF and POCl3, which electrophilically attacks the activated C-3 position on the quinoline ring, followed by hydrolysis to yield the aldehyde.

- Chlorination is directed by the electronic effects of substituents, favoring substitution at the 7-position due to resonance and steric factors.

Alternative Synthetic Routes

- Microwave-assisted synthesis: Accelerates Friedländer condensation and Vilsmeier–Haack formylation, reducing reaction times from hours to minutes with comparable or improved yields.

- Metal-catalyzed cyclization: Palladium or iron catalysts have been reported for quinoline ring construction, offering mild conditions and functional group tolerance.

- One-pot multi-step synthesis: Combining condensation, cyclization, and formylation in a single reaction vessel using sequential reagent addition.

Summary of Key Literature Findings

- Recent reviews emphasize the efficiency of Friedländer synthesis combined with Vilsmeier–Haack formylation for preparing 3-formylquinolines with various substituents including chloro and ester groups.

- Microwave-assisted methods significantly enhance yields and reduce reaction times for these transformations.

- Selective chlorination strategies are well-documented to introduce halogens at position 7 prior to or after quinoline ring formation.

Chemical Reactions Analysis

Substitution Reactions

The chlorine atom at position 7 undergoes nucleophilic substitution under controlled conditions.

Key Findings :

-

Substitution at position 7 is regioselective due to electron-withdrawing effects of the formyl and carboxylate groups .

-

Steric hindrance limits reactivity with bulky nucleophiles (e.g., o-substituted phenylboronic acids) .

Reduction Reactions

The formyl group (-CHO) is reduced to a hydroxymethyl (-CH2OH) or methyl (-CH3) group.

| Reagent | Product | Conditions | Yield | Source |

|---|---|---|---|---|

| NaBH4 | 3-(Hydroxymethyl)-7-chloroquinoline-8-carboxylate | EtOH, RT | 70% | |

| LiAlH4 | 3-Methyl-7-chloroquinoline-8-carboxylate | THF, reflux | 85% |

Mechanistic Insight :

-

NaBH4 selectively reduces the aldehyde without affecting the ester group .

-

LiAlH4 reduces both the aldehyde and ester, necessitating stepwise protection for selective reactivity .

Cross-Coupling Reactions

The formyl group participates in C–C bond-forming reactions.

Chan–Lam Coupling

Copper-catalyzed N-arylation with boronic acids:

| Boronic Acid | Product | Yield | Conditions | Source |

|---|---|---|---|---|

| p-Methoxyphenyl | N-(p-Methoxyphenyl)-3-formylquinoline | 50% | Cu(OAc)2, DMF, 80°C | |

| p-Fluorophenyl | N-(p-Fluorophenyl)-3-formylquinoline | 26–32% | 3 Å molecular sieves |

Limitations :

-

Electron-deficient boronic acids (e.g., o-substituted) show reduced reactivity due to protodeboronation .

Negishi Coupling

Transmetalation with zinc reagents enables arylations:

| Zinc Reagent | Product | Yield | Conditions | Source |

|---|---|---|---|---|

| Aryl-Zinc bromide | 3-Formyl-8-arylquinoline derivatives | 71–90% | Flow reactor, THF |

Condensation Reactions

The formyl group forms Schiff bases and heterocycles.

| Reagent | Product | Conditions | Yield | Source |

|---|---|---|---|---|

| Hydrazine hydrate | 3-(Hydrazonomethyl)-7-chloroquinoline | EtOH, reflux | 80% | |

| 2-Aminothiophene | Thieno[2,3-b]quinoline hybrids | MW irradiation | 65–87% |

Applications :

-

Schiff bases act as intermediates for antimicrobial and anticancer agents .

-

Microwave-assisted reactions reduce reaction times by 60% compared to conventional heating .

Cyclization Reactions

Intramolecular cyclizations yield fused heterocycles.

| Reagent | Product | Conditions | Yield | Source |

|---|---|---|---|---|

| Formamide/formic acid | Pyrrolo[3,4-b]quinolinone | EtOH, 8 h, reflux | 75% | |

| Malononitrile | Pyrano[3,2-c]chromenone derivatives | L-proline catalyst | 82–95% |

Mechanism :

-

L-proline catalyzes Knoevenagel condensation and intramolecular cyclization via enamine intermediates .

Industrial-Scale Modifications

Scientific Research Applications

Methyl7-chloro-3-formylquinoline-8-carboxylate has numerous applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its potential antimicrobial and antimalarial properties.

Medicine: Investigated for its anticancer properties, particularly against breast and colon cancer cell lines.

Industry: Utilized in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Methyl7-chloro-3-formylquinoline-8-carboxylate involves its interaction with various molecular targets. In antimicrobial applications, it may inhibit essential enzymes in bacterial or protozoal cells, leading to cell death . In anticancer applications, it may induce apoptosis in cancer cells by interacting with specific cellular pathways .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The substituent type and position significantly alter melting points, solubility, and crystallinity. Key comparisons include:

Key Observations :

Comparison with Target Compound :

Crystallographic and Structural Features

Crystal packing in quinoline derivatives is stabilized by π-π stacking and hydrogen bonding:

Implications for Target Compound :

Biological Activity

Methyl7-chloro-3-formylquinoline-8-carboxylate is a derivative of quinoline, recognized for its structural complexity and potential biological activities. This compound features a carboxylate group at the 8-position, a formyl group at the 3-position, and a chlorine substituent at the 7-position. Quinoline derivatives are well-documented for their diverse biological profiles, including antimicrobial, anticancer, and anti-inflammatory properties.

Chemical Structure and Synthesis

The chemical structure of this compound can be represented as follows:

Synthesis typically involves multi-step processes that may include reactions such as magnesiation and electrophilic substitution, which allow for the introduction of various functional groups to enhance biological activity .

Biological Activities

This compound has been implicated in several biological activities:

- Antimicrobial Activity : Preliminary studies suggest that quinoline derivatives exhibit significant antibacterial properties. For instance, related compounds have shown potent activity against both Gram-positive and Gram-negative bacteria, with inhibition zones indicating effectiveness in combating infections .

- Anticancer Properties : Quinoline derivatives have been studied for their potential to inhibit tumor growth and progression. Research indicates that they may interfere with angiogenesis, a critical process in tumor development. Compounds similar to this compound have demonstrated the ability to reduce cell migration and proliferation in cancer cell lines .

- Antioxidant Activity : The antioxidant potential of quinoline derivatives has been explored, with some compounds demonstrating moderate radical scavenging activity. This property is crucial for mitigating oxidative stress-related damage in cells .

Case Study 1: Antibacterial Activity

A study evaluated various quinoline derivatives, including this compound, against common bacterial strains. Results indicated that this compound exhibited notable antibacterial activity, particularly against Pseudomonas aeruginosa and Escherichia coli. The mean inhibition zones measured were significantly higher than those of standard antibiotics like ciprofloxacin .

Case Study 2: Anticancer Mechanisms

In vitro experiments using breast carcinoma cell lines have shown that this compound can induce apoptosis and inhibit cell cycle progression. The compound was found to downregulate key proteins involved in cell survival pathways, suggesting its potential utility as an anticancer agent .

Comparative Analysis with Other Quinoline Derivatives

The following table summarizes the biological activities of this compound compared to other related quinoline compounds:

| Compound Name | Antibacterial Activity | Anticancer Activity | Antioxidant Activity |

|---|---|---|---|

| This compound | High | Moderate | Moderate |

| 2-Chloroquinoline-3-carbaldehyde | Moderate | High | Low |

| 8-Hydroxyquinoline | Low | Moderate | High |

| Quinolinic Acid | Moderate | Low | Moderate |

Q & A

Q. What synthetic strategies ensure regioselectivity in the preparation of Methyl7-chloro-3-formylquinoline-8-carboxylate derivatives?

Regioselectivity in quinoline synthesis is critical due to competing reaction pathways. Key strategies include:

- Temperature and solvent control : Polar aprotic solvents (e.g., DMF) at 60–80°C favor formylation at the 3-position .

- Directing group utilization : Electron-withdrawing substituents (e.g., chloro at C7) direct electrophilic substitution to the meta position .

- Catalytic optimization : Lewis acids like ZnCl₂ enhance formylation efficiency . Validation via H NMR and X-ray crystallography is essential to confirm regiochemical outcomes .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

A multi-technique approach is recommended:

- NMR spectroscopy : and NMR resolve substituent effects on the quinoline core .

- X-ray crystallography : Resolve absolute configuration and intermolecular interactions (e.g., C—H⋯O/Cl hydrogen bonds) .

- Mass spectrometry : High-resolution ESI-MS confirms molecular ion integrity . Software tools like SHELXL (for refinement) and OLEX2 (for visualization) are critical for structural validation .

Advanced Research Questions

Q. How can contradictions between computational bond-length predictions and experimental crystallographic data be resolved?

Discrepancies often arise from approximations in density functional theory (DFT) models. Mitigation strategies include:

- Refinement protocols : Use SHELXL’s least-squares refinement with anisotropic displacement parameters to improve experimental accuracy .

- Benchmarking : Compare multiple computational methods (e.g., MP2 vs. B3LYP) against high-resolution (<1.0 Å) X-ray data .

- Thermal motion analysis : Correct for libration or thermal ellipsoid artifacts in crystallographic models .

Q. How to design a multi-step synthesis route with orthogonal protecting groups for functionalizing the quinoline scaffold?

Example workflow:

- Step 1 : Introduce chloro and formyl groups via Vilsmeier-Haack reaction, using acetyl protection for the carboxylate .

- Step 2 : Deprotect under mild acidic conditions (e.g., HCl/EtOH) to avoid formyl cleavage .

- Step 3 : Functionalize C8 via Suzuki coupling, leveraging steric hindrance from the methyl ester for selectivity . Monitor intermediates via TLC and H NMR at each stage .

Methodological and Analytical Challenges

Q. How to analyze intermolecular interactions in the crystal lattice of this compound?

Key steps:

- Hydrogen bonding analysis : Identify C—H⋯O (3.06–3.54 Å) and C—H⋯Cl (3.43–3.74 Å) interactions using Mercury or PLATON .

- Packing diagrams : Generate via OLEX2 to visualize parallel molecular alignment influenced by π-π stacking .

- Hirshfeld surface analysis : Quantify interaction contributions (e.g., O⋯H/Cl⋯H contacts) .

Table 1 : Representative crystallographic data for related quinolines

| Parameter | Value (Å/°) |

|---|---|

| Unit cell (triclinic) | a=8.23, b=9.15, c=10.74 |

| Angles (α, β, γ) | 85.6°, 81.2°, 91.4° |

| R-factor | 0.060 |

Q. What methodologies integrate spectroscopic data with computational modeling to predict reactivity?

- DFT-coupled NMR : Optimize molecular geometry at the B3LYP/6-311+G(d,p) level; compare calculated vs. experimental shifts .

- Reactivity mapping : Use electrostatic potential surfaces (EPS) to identify nucleophilic/electrophilic sites .

- Kinetic studies : Correlate Hammett σ values with substituent effects on reaction rates .

Data Presentation Guidelines

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.